molecular formula C8H6N2O3 B11761003 2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-5-carboxylic acid

2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-5-carboxylic acid

Cat. No.: B11761003
M. Wt: 178.14 g/mol
InChI Key: GUHKBEDWVCYXOF-UHFFFAOYSA-N
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Description

2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the condensation of pyrrole derivatives with acylating agents under acidic or basic conditions. For example, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base, can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the pyrrole or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.

Scientific Research Applications

2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and molecular interactions are still under investigation, but the compound’s structure suggests it could inhibit certain enzymes or modulate receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-5-carboxylic acid is unique due to its specific ring structure and the position of the carboxylic acid group. This configuration can lead to distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

2-oxo-1,3-dihydropyrrolo[3,2-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C8H6N2O3/c11-7-3-6-4(10-7)1-2-5(9-6)8(12)13/h1-2H,3H2,(H,10,11)(H,12,13)

InChI Key

GUHKBEDWVCYXOF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=N2)C(=O)O)NC1=O

Origin of Product

United States

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